molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one

Cat. No.: B237646
CAS No.: 130263-10-4
M. Wt: 289.33 g/mol
InChI Key: YQXUGVCMIWBNGS-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.3 g/mol. This compound belongs to the family of alkaloids and is characterized by its unique structure, which includes a piperidin-2-one ring and a 3,4-dimethoxyphenyl group.

Preparation Methods

The synthesis of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with piperidin-2-one under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one can be compared with other similar compounds, such as:

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar 3,4-dimethoxyphenyl group but differs in its functional groups and overall structure.

    1-(3,4-Dimethoxyphenyl)propan-2-one: Another related compound with a similar phenyl group but different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

CAS No.

130263-10-4

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one

InChI

InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3

InChI Key

YQXUGVCMIWBNGS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC=CC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC

Appearance

Powder

Origin of Product

United States

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